

# Application Note & Protocol: Spectrophotometric Determination of Folic Acid in Pharmaceutical Formulations

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## Compound of Interest

Compound Name: *Folic Acid*

Cat. No.: *B038674*

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## Abstract

This document provides detailed application notes and protocols for the quantitative determination of **folic acid** in pharmaceutical formulations using spectrophotometric methods. **Folic acid** (Vitamin B9) is a crucial component in various pharmaceutical preparations, and its accurate quantification is essential for quality control. The described methods are simple, cost-effective, and suitable for routine analysis. This note covers direct UV-Vis spectrophotometry and derivative spectrophotometry, outlining the principles, required instrumentation, and detailed experimental procedures. Validation parameters for the methods, including linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ), are also discussed and summarized.

## Introduction

**Folic acid**, chemically known as pteroyl-L-glutamic acid, is a water-soluble B vitamin that plays a vital role in cell growth and metabolism. Its presence in pharmaceutical tablets and other formulations necessitates reliable and accessible analytical methods for quality assurance. UV-Visible spectrophotometry offers a straightforward and rapid approach for the quantification of **folic acid**, leveraging its characteristic absorption of ultraviolet light. This application note details validated protocols for this purpose.

**Folic acid**'s UV spectrum is characterized by two main absorption bands.[1] The shape of the absorption spectrum is generally independent of concentration at low levels, adhering to the Beer-Lambert law.[2]

## Spectrophotometric Methods

Several spectrophotometric methods have been developed for the determination of **folic acid** in pharmaceutical dosage forms.[3] These include direct measurement of UV absorbance and derivative spectrophotometry, which can help to eliminate spectral interference from excipients.[3][4]

### Method A: Direct UV-Vis Spectrophotometry in Alkaline Medium

This method is based on the measurement of the absorbance of a **folic acid** solution in an alkaline medium, typically 0.1 M sodium hydroxide, at its maximum absorption wavelength.

Principle: **Folic acid** exhibits strong absorbance in the UV region, with specific absorption maxima in an alkaline solution that can be used for quantification.

Instrumentation: A UV-Vis spectrophotometer with 1 cm quartz cuvettes is required for all absorbance measurements.

### Method B: First-Order Derivative Spectrophotometry

Derivative spectrophotometry is a useful technique for determining the concentration of an analyte in the presence of interfering substances. By calculating the first derivative of the absorbance spectrum, it is possible to resolve overlapping spectra and improve selectivity.

Principle: The first derivative of the absorbance spectrum with respect to wavelength is plotted against wavelength. The amplitude of the derivative peak or the value at a zero-crossing point of an interfering substance can be used for quantification. This method can eliminate the effect of pH on the UV spectra of **folic acid** solutions.[5]

## Experimental Protocols

### General Reagents and Materials

- **Folic Acid** Reference Standard
- Sodium Hydroxide (NaOH)
- Distilled or Deionized Water
- Volumetric flasks
- Pipettes
- UV-Vis Spectrophotometer
- Analytical Balance
- Mortar and Pestle
- Filter paper (e.g., Whatman No. 1)

## Protocol for Method A: Direct UV-Vis Spectrophotometry

### 3.2.1. Preparation of 0.1 M NaOH Solution

- Weigh 4.0 g of NaOH pellets.
- Dissolve in approximately 500 mL of distilled water in a 1000 mL volumetric flask.
- Once dissolved and cooled to room temperature, dilute to the mark with distilled water.

### 3.2.2. Preparation of Standard **Folic Acid** Stock Solution (100 µg/mL)

- Accurately weigh 10 mg of **Folic Acid** Reference Standard.
- Transfer to a 100 mL volumetric flask.
- Add approximately 70 mL of 0.1 M NaOH and sonicate to dissolve.
- Dilute to the mark with 0.1 M NaOH.

### 3.2.3. Preparation of Calibration Curve

- Pipette appropriate aliquots of the standard stock solution into a series of 10 mL volumetric flasks to obtain final concentrations in the range of 1-21 µg/mL.[3]
- Dilute to the mark with 0.1 M NaOH.
- Measure the absorbance of each solution at the predetermined  $\lambda_{\text{max}}$  (e.g., 255 nm) against 0.1 M NaOH as a blank.[6]
- Plot a graph of absorbance versus concentration to construct the calibration curve.

#### 3.2.4. Preparation of Sample Solution (from Tablets)

- Weigh and finely powder 20 tablets.
- Accurately weigh a portion of the powder equivalent to 10 mg of **folic acid**.
- Transfer to a 100 mL volumetric flask.
- Add approximately 70 mL of 0.1 M NaOH and sonicate for 15-20 minutes to ensure complete dissolution of the **folic acid**.
- Dilute to the mark with 0.1 M NaOH.
- Filter the solution through a suitable filter paper, discarding the first few mL of the filtrate.
- Dilute the filtrate with 0.1 M NaOH to obtain a theoretical concentration within the calibration curve range.

#### 3.2.5. Analysis of Sample

- Measure the absorbance of the final sample solution at the same  $\lambda_{\text{max}}$  used for the calibration curve.
- Determine the concentration of **folic acid** in the sample solution from the calibration curve.
- Calculate the amount of **folic acid** per tablet.

## Protocol for Method B: First-Order Derivative Spectrophotometry

### 3.3.1. Reagent and Standard/Sample Preparation

Follow the same procedures as in Method A (Sections 3.2.1, 3.2.2, and 3.2.4).

### 3.3.2. Spectrophotometric Measurement

- Scan the prepared standard and sample solutions in the UV range (e.g., 200-400 nm).
- Generate the first-order derivative spectra for all solutions.
- Measure the derivative amplitude at a specific wavelength (e.g., 393 nm) where excipients show zero crossing.<sup>[4]</sup>

### 3.3.3. Calibration and Quantification

- Prepare a calibration curve by plotting the first derivative amplitude at the selected wavelength against the concentration of the **folic acid** standards.
- Determine the concentration of **folic acid** in the sample solution from this calibration curve.
- Calculate the amount of **folic acid** per tablet.

## Data Presentation

The quantitative performance of various spectrophotometric methods for **folic acid** determination is summarized in the tables below.

Table 1: Comparison of Direct UV-Vis Spectrophotometric Methods.

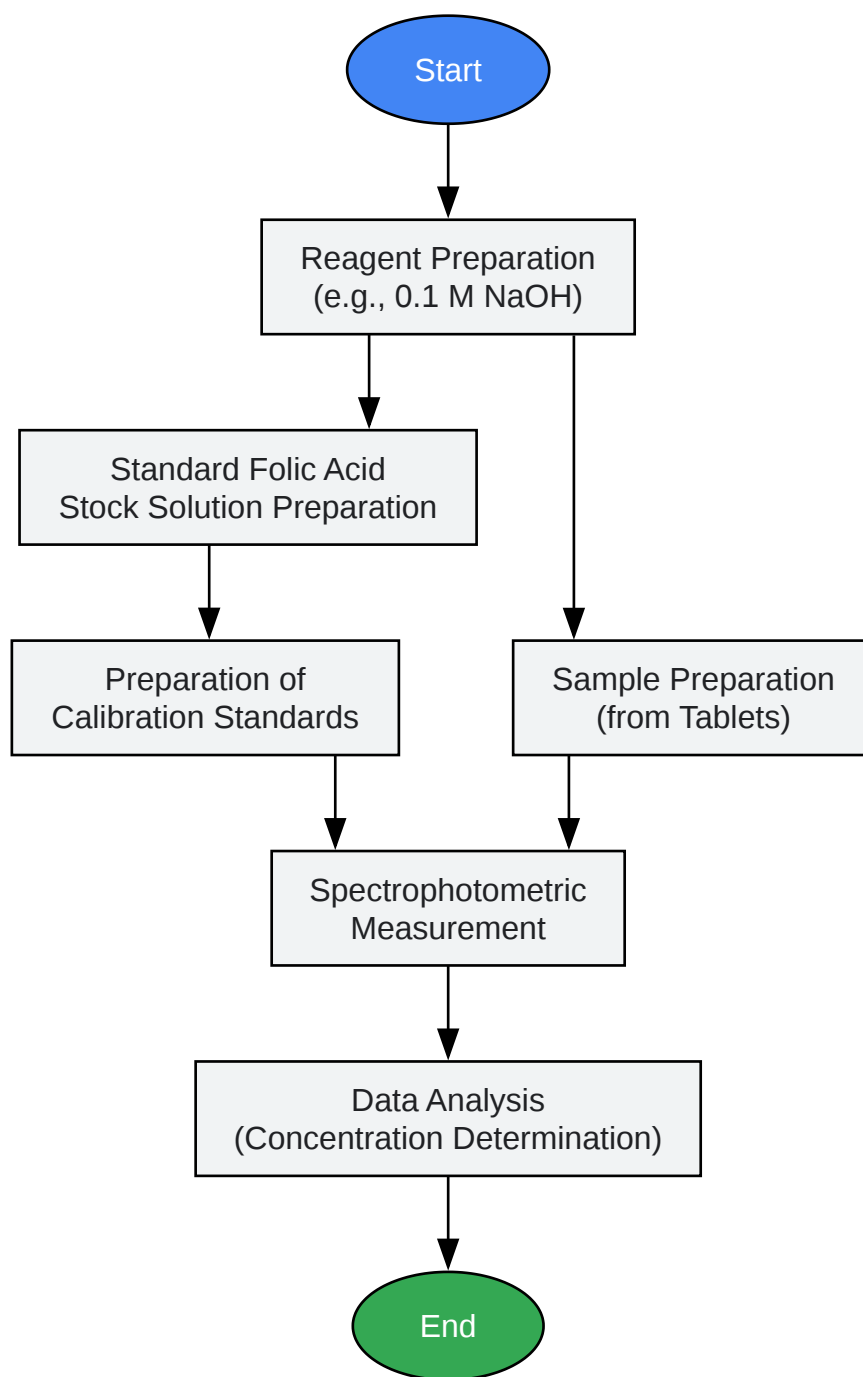
Method Reference	Solvent	$\lambda_{\text{max}}$ (nm)	Linearity Range ( $\mu\text{g/mL}$ )	LOD ( $\mu\text{g/mL}$ )	LOQ ( $\mu\text{g/mL}$ )	Accuracy (Recovery %)
Method 1[7]	0.1 N $\text{NaHCO}_3$	256, 283, 366	-	1.46 - 2.44	4.45 - 7.38	102 - 107
Method 2[7]	0.1 N $\text{NaHCO}_3$ /0.1N HCl	295	-	1.53	4.66	106.54 $\pm$ 2.34
Ribeiro et al. (2016) [4]	0.1 M NaOH	-	-	0.64 - 0.75	1.80 - 2.85	98 - 104
Elkhazein et al. (2022)[6]	0.01 M NaOH	255	10 - 50	2.73	8.27	98.46 - 100.0
Folic Acid in Water	Water	281	2 - 10	-	-	99.3 - 100.3
Folic Acid in Phosphate Buffer[5]	Phosphate Buffer pH 9.0	282.5	1.0 - 17.5	-	-	100.6 - 101.1

Table 2: Performance of Derivative Spectrophotometric Methods.

Method Reference	Derivative Order	Solvent	Measurement Wavelength (nm)	Linearity Range (µg/mL)	LOD (µg/mL)	LOQ (µg/mL)	Accuracy (Recovery %)
Ribeiro et al. (2016) [4]	First	0.1 M NaOH	393 (zero crossing)	-	0.64 - 0.75	1.80 - 2.85	98 - 104
Folic Acid in Water	First	Water	281	-	-	-	-
Phosphate Buffer Method [5]	First	-	377.2	1.0 - 17.5	-	-	Similar to direct method

## Visualizations

The following diagrams illustrate the logical workflow of the experimental protocols.



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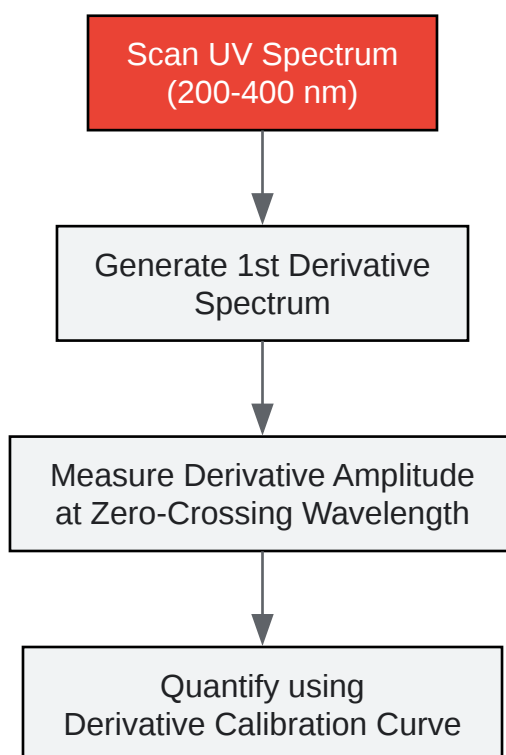
Caption: General experimental workflow for spectrophotometric analysis.





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Caption: Workflow for Direct UV-Vis Spectrophotometry.



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Caption: Workflow for Derivative Spectrophotometry.

## Conclusion

The spectrophotometric methods described provide a reliable and efficient means for the determination of **folic acid** in pharmaceutical formulations. The choice of method may depend on the specific formulation and the presence of interfering excipients. Direct UV-Vis spectrophotometry is simpler and faster, while derivative spectrophotometry offers enhanced selectivity. Proper method validation is crucial to ensure accurate and precise results in a quality control setting.

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